molecular formula C8H11N3O B7464397 1-Ethyl-3-pyridin-3-ylurea

1-Ethyl-3-pyridin-3-ylurea

Cat. No. B7464397
M. Wt: 165.19 g/mol
InChI Key: UPVXWGXRLQLPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-pyridin-3-ylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a member of the pyridine family and has a molecular formula of C8H10N2O.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-pyridin-3-ylurea is not fully understood. However, studies have suggested that this compound may work by inhibiting enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethyl-3-pyridin-3-ylurea in lab experiments is its potential as a therapeutic agent for various diseases. This compound has shown promising results in animal models and may have the potential to be developed into a new drug. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-Ethyl-3-pyridin-3-ylurea. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent and as an inhibitor of enzymes such as acetylcholinesterase. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion
This compound is a chemical compound that has shown potential applications in various research fields. Its synthesis involves the reaction of ethyl isocyanate with 3-aminopyridine, and it has been studied for its potential as a therapeutic agent for various diseases. This compound has also been shown to have various biochemical and physiological effects, such as inhibiting the growth of cancer cells and improving cognitive function. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound, including further investigation of its potential as a therapeutic agent and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-Ethyl-3-pyridin-3-ylurea involves the reaction of ethyl isocyanate with 3-aminopyridine. This reaction takes place in the presence of a catalyst such as triethylamine in an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-Ethyl-3-pyridin-3-ylurea has shown potential applications in various research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of enzymes such as acetylcholinesterase.

properties

IUPAC Name

1-ethyl-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-8(12)11-7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVXWGXRLQLPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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